4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide
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Overview
Description
4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide: is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in their structure. Thiazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide typically involves the following steps:
Starting Materials: : The synthesis begins with the appropriate starting materials, such as 4,7-dimethoxypropylbenzoic acid and thiosemicarbazide.
Condensation Reaction: : The starting materials undergo a condensation reaction to form the thiazole ring. This reaction is usually carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), under reflux conditions.
Hydroiodide Formation: : The resulting thiazole compound is then treated with hydroiodic acid (HI) to form the hydroiodide salt.
Industrial Production Methods
In an industrial setting, the synthesis of This compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Substitution reactions can occur at different positions on the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted thiazole derivatives.
Scientific Research Applications
4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide: has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex organic compounds.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : It is investigated for its therapeutic potential in treating various diseases.
Industry: : The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide: can be compared with other similar thiazole compounds, such as:
Thiazole: : The simplest thiazole compound.
Benzothiazole: : A benzene ring fused to a thiazole ring.
Thiazolidine: : A five-membered ring containing sulfur and nitrogen atoms.
Each of these compounds has unique properties and applications, but This compound
Properties
IUPAC Name |
4,7-dimethoxy-3-propyl-1,3-benzothiazol-2-imine;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S.HI/c1-4-7-14-10-8(15-2)5-6-9(16-3)11(10)17-12(14)13;/h5-6,13H,4,7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGNBYCXXJDKFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2SC1=N)OC)OC.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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